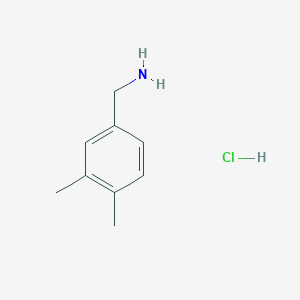![molecular formula C12H11ClO2 B2878796 [5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol CAS No. 443289-37-0](/img/structure/B2878796.png)
[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[5-(3-Chloro-2-methylphenyl)furan-2-yl]methanol” is a chemical compound with the molecular formula C12H11ClO2 and a molecular weight of 222.67 . It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . These scaffolds are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” includes a furan ring attached to a methanol group and a 3-chloro-2-methylphenyl group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 222.67 and a molecular formula of C12H11ClO2 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
One significant application involves the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives through the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction. This methodology highlights efficient yields, high selectivity, and the advantages of low catalyst loading and fast reaction times, demonstrating its utility in creating compounds that might have pharmaceutical relevance or material applications (B. Reddy et al., 2012).
Catalytic Transformations
The compound has been used as a substrate in the presence of phosphomolybdic acid, showcasing a highly efficient solid acid catalyst system for the synthesis of trans-4,5-disubstituted cyclopentenones. This process is noted for its good yields, high selectivity, and brief reaction time, which are beneficial for synthesizing cyclopentenone derivatives that could be integral to various synthetic organic chemistry applications (B. Reddy et al., 2012).
Novel Cyclization Reactions
Additionally, it has been involved in InCl3-promoted novel Prins cyclization reactions for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives. This synthesis path offers a novel series of cis-fused trisubstituted hexahydro-1H-furo[3,4-c]pyran derivatives, marking the first report of such synthesis via Prins cyclization. The products obtained could have implications in the development of new materials or bioactive molecules (B. Reddy et al., 2012).
Enantioselective Transformations
Research also encompasses enantioselective carbonyl allylation, crotylation, and tert-prenylation of furan methanols, including 5-substituted derivatives. These transformations, facilitated by an iridium-catalyzed transfer hydrogenation, yield optically enriched products. Such enantioselective processes are crucial for the synthesis of compounds that may find use in pharmaceuticals, demonstrating the importance of chiral molecules in drug development and synthesis (Benjamin Bechem et al., 2010).
Photochemical Applications
The compound has been explored in photochemical preparations, such as the synthesis of 2-Dimethylaminophenylfurans, illustrating its versatility in creating compounds that might be useful in the development of new organic photovoltaic materials or light-responsive compounds (B. Guizzardi et al., 2000).
Propiedades
IUPAC Name |
[5-(3-chloro-2-methylphenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c1-8-10(3-2-4-11(8)13)12-6-5-9(7-14)15-12/h2-6,14H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXQZNFEJIIPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

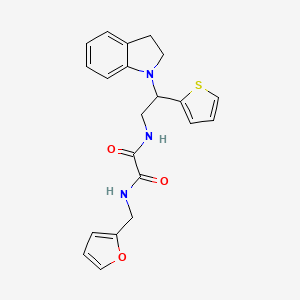
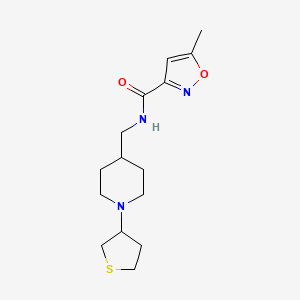


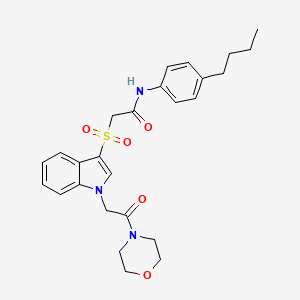
![Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate](/img/structure/B2878720.png)
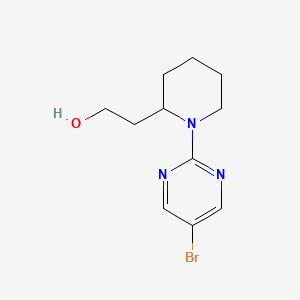

![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2878725.png)

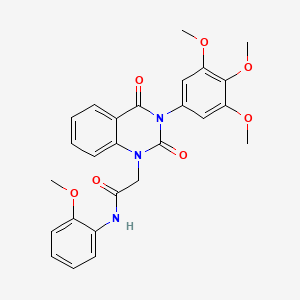
![4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2878729.png)
![3-(2-Methylphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-6-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2878732.png)
